molecular formula C21H36O3 B12430390 Pregnanetriol-d4

Pregnanetriol-d4

Cat. No.: B12430390
M. Wt: 340.5 g/mol
InChI Key: SCPADBBISMMJAW-QQGSCTBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnanetriol-d4 is a deuterium-labeled version of pregnanetriol, a steroid and inactive metabolite of progesterone. The incorporation of deuterium atoms into the pregnanetriol molecule makes this compound a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pregnanetriol-d4 is synthesized by incorporating deuterium atoms into the pregnanetriol molecule. This process typically involves the use of deuterated reagents and solvents. The synthesis can be carried out through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reducing agents.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is purified using techniques such as chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Pregnanetriol-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pregnanetriol derivatives.

    Reduction: The compound can be reduced to form deuterated pregnanetriol derivatives.

    Substitution: this compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.

    Substitution: Various reagents, including halogenating agents and nucleophiles, are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include deuterated derivatives of pregnanetriol, which are valuable for studying metabolic pathways and drug interactions.

Scientific Research Applications

Pregnanetriol-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of steroid metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Pregnanetriol-d4 exerts its effects by acting as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and interactions of steroids and other related compounds.

Comparison with Similar Compounds

Similar Compounds

    Pregnanetriol: The non-deuterated version of pregnanetriol-d4.

    Deuterated Steroids: Other steroids labeled with deuterium, such as deuterated testosterone and deuterated estradiol.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium atoms enhances the stability and allows for more precise quantitation in pharmacokinetic studies compared to non-deuterated compounds.

Properties

Molecular Formula

C21H36O3

Molecular Weight

340.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D

InChI Key

SCPADBBISMMJAW-QQGSCTBASA-N

Isomeric SMILES

[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

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